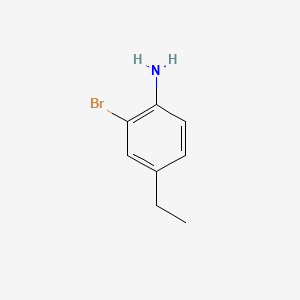
2-Bromo-4-ethylaniline
概要
説明
2-Bromo-4-ethylaniline is a chemical compound with the CAS Number: 38678-86-3 . It has a molecular weight of 200.08 and its IUPAC name is 2-bromo-4-ethylaniline . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-ethylaniline is 1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
2-Bromo-4-ethylaniline is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.
科学的研究の応用
Synthesis and Characterization in Antimicrobial Agents
2-Bromo-4-ethylaniline is utilized in the synthesis of various compounds with potential antimicrobial properties. For instance, the reaction involving 2-(4-bromo phenyl) methyl cyanide and other chemicals leads to the creation of compounds like 3-(4-bromo phenyl) azetidine. These compounds are characterized by their elemental composition and spectral analysis, and have been screened for antimicrobial activity, demonstrating potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Role in the Synthesis of Quinoline Derivatives
2-Bromo-4-ethylaniline plays a role in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These derivatives, characterized by various spectroscopic methods, exhibit significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Some of these synthesized compounds also show notable antifungal activity (Abdel‐Wadood et al., 2014).
Application in the Formation of 3-Substituted Indoles
In the presence of palladium(II) chloride, 2-bromoanilines, including 2-Bromo-4-ethylaniline, react with methyl vinyl ketone and ethyl acrylate to produce vinylogous arylamino ketones and esters. These compounds can further undergo a palladium(0)-assisted cyclization to form 3-substituted indoles, indicating the compound's utility in complex organic synthesis processes (Kasahara et al., 1986).
Electropolymerization Studies
2-Bromo-4-ethylaniline is also investigated in electropolymerization studies. The electrochemical polymerization of 2-ethylaniline, a related compound, leads to the formation of electroactive polymer films. These polymers exhibit unique properties under different acidic conditions, indicating the potential for 2-Bromo-4-ethylaniline in similar applications (D'aprano et al., 1992).
Involvement in Peptide Synthesis
2-Bromo-1-ethyl pyridinium tetrafluoroborate, a related compound, is used in the synthesis of peptides containing N-methyl amino acid residues. This demonstrates the potential for 2-Bromo-4-ethylaniline in similar synthetic applications, especially in the creation of complex biological molecules like peptides (Li-peng & Xu Cheng, 2000).
Safety and Hazards
特性
IUPAC Name |
2-bromo-4-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYMQGCZRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylaniline | |
CAS RN |
38678-86-3 | |
| Record name | 2-bromo-4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


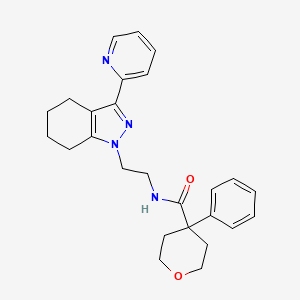
![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)
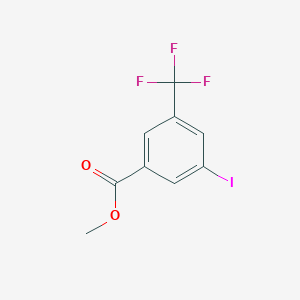
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)
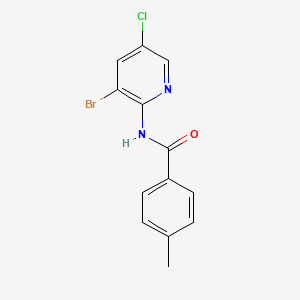

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
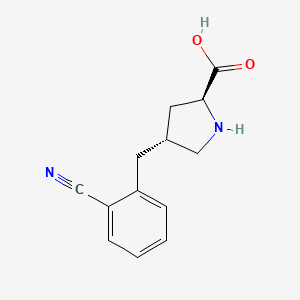
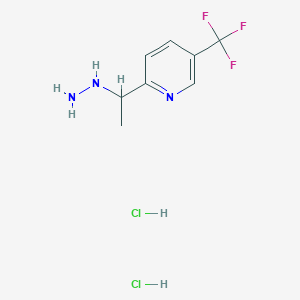
![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)

![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)